2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazine ring, a hydrazinyl group, and a dichlorobenzylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate thiazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests possible activity as an antimicrobial, anticancer, or anti-inflammatory agent, although further research is needed to confirm these properties.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- Ethyl 2-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinoacetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl (2E)-2-(2,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Compared to similar compounds, 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide stands out due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H16Cl2N4O3S |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
(2E)-2-[(E)-(2,4-dichlorophenyl)methylidenehydrazinylidene]-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H16Cl2N4O3S/c1-28-14-4-2-3-13(8-14)23-18(27)16-9-17(26)24-19(29-16)25-22-10-11-5-6-12(20)7-15(11)21/h2-8,10,16H,9H2,1H3,(H,23,27)(H,24,25,26)/b22-10+ |
InChI Key |
DKJFNTDPNJORRO-LSHDLFTRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)N/C(=N\N=C\C3=C(C=C(C=C3)Cl)Cl)/S2 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)NC(=NN=CC3=C(C=C(C=C3)Cl)Cl)S2 |
Origin of Product |
United States |
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